Ionization Rate Acceleration vs. Acetoxy Ester and Cis-Benzamido Epimer in Solvolysis
In ethanolysis at 74.5 °C, the trans-2-benzamidocyclohexyl p-toluenesulfonate ionizes with a first-order rate constant (k₁) of 1.78 × 10⁻⁵ s⁻¹. This rate is approximately 200 times faster than that of trans-2-acetoxycyclohexyl p-toluenesulfonate, and roughly 1,000 times faster than that of the cis-2-benzamidocyclohexyl epimer, directly quantifying a massive anchimeric assistance effect unique to the trans‑benzamido orientation [1].
| Evidence Dimension | First-order solvolysis rate constant (k₁) and relative ionization rate |
|---|---|
| Target Compound Data | k₁ = 1.78 × 10⁻⁵ s⁻¹ (trans-2-benzamidocyclohexyl p-toluenesulfonate) |
| Comparator Or Baseline | trans-2-Acetoxycyclohexyl tosylate: k₁ ~8.9 × 10⁻⁸ s⁻¹ (extrapolated from 200‑fold ratio). cis-2-Benzamidocyclohexyl tosylate: k₁ ~1.8 × 10⁻⁸ s⁻¹ (extrapolated from 1,000‑fold ratio). |
| Quantified Difference | ~200× faster than trans‑acetoxy analog; ~1,000× faster than cis‑benzamido epimer |
| Conditions | Ethanolysis at 74.5 °C; absolute ethanol solvent; kinetic measurement by Winstein et al. |
Why This Matters
This extreme kinetic differentiation confirms that the trans‑1,2‑benzamido geometry provides uniquely potent neighboring‑group participation, critical for users relying on predictable stereoelectronic control in synthetic sequences.
- [1] Winstein, S.; Goodman, L.; Boschan, R. The Neighboring Benzamido Group in Addition and Substitution. J. Am. Chem. Soc. 1950, 72 (5), 2311. View Source
